molecular formula C11H9BrN2O B8565513 2-Bromo-5-(4-methoxyphenyl)pyrazine

2-Bromo-5-(4-methoxyphenyl)pyrazine

Cat. No. B8565513
M. Wt: 265.11 g/mol
InChI Key: LXXPDFSGLYALGI-UHFFFAOYSA-N
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Patent
US05455348

Procedure details

26.1 g of 5-(4-methoxyphenyl)-2(1H)pyrazinone and 140 g of phosphorusoxybromide are heated to 100° C. for 45 minutes. After cooling, the hardened mass is added in batches to ice and water, with stirring. After 30 minutes stirring the mixture is left to stand for 18 hours and the precipitate is suction filtered. The filtrate is extracted with methylene chloride and the precipitate is dissolved in methylene chloride extract. The methylene chloride solution is washed with sodium bicarbonate solution, dried, filtered over activated charcoal and evaporated down.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=O)[NH:13][CH:14]=2)=[CH:5][CH:4]=1.P(Br)(Br)([Br:18])=O>O>[Br:18][C:12]1[CH:11]=[N:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1N=CC(NC1)=O
Name
Quantity
140 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
After 30 minutes stirring the mixture
Duration
30 min
WAIT
Type
WAIT
Details
is left
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with methylene chloride
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate is dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
The methylene chloride solution is washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered over activated charcoal
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC1=NC=C(N=C1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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